An In-depth Technical Guide to Cyclohexyl(cyclopentyl)methanone (CAS 17773-63-6)
An In-depth Technical Guide to Cyclohexyl(cyclopentyl)methanone (CAS 17773-63-6)
This technical guide provides a comprehensive overview of the chemical and physical properties of Cyclohexyl(cyclopentyl)methanone, a dicycloalkyl ketone of interest to researchers and professionals in drug development and organic synthesis. Given the limited publicly available data for this specific molecule, this guide synthesizes information from authoritative sources on closely related compounds and fundamental chemical principles to offer a robust predictive profile.
Introduction and Chemical Identity
Cyclohexyl(cyclopentyl)methanone, with the CAS number 17773-63-6, is a ketone featuring a carbonyl group connecting a cyclohexyl and a cyclopentyl ring.[1] Its structure suggests a compound with moderate lipophilicity, and its dicycloalkyl nature imparts specific steric and electronic properties that can be of interest in medicinal chemistry and materials science.
Table 1: Chemical Identifiers and Basic Properties
| Identifier | Value | Source |
| CAS Number | 17773-63-6 | |
| Molecular Formula | C₁₂H₂₀O | [2] |
| Molecular Weight | 180.29 g/mol | [2] |
| IUPAC Name | Cyclohexyl(cyclopentyl)methanone | [1] |
| InChI Key | ZBKYZKPNVAXWPZ-UHFFFAOYSA-N | |
| Physical Form | Liquid |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Boiling Point | ~250-270 °C (at 760 mmHg) | Extrapolated from the boiling point of cyclohexyl phenyl ketone (165-168 °C at 20 mmHg)[3] and dicyclohexyl ketone. The replacement of the phenyl group with a cyclopentyl group would likely lower the boiling point slightly compared to dicyclohexyl ketone. |
| Density | ~0.95 - 1.05 g/cm³ | Based on the densities of related cyclic ketones like cyclohexanone (~0.948 g/cm³) and cyclopentanone (~0.95 g/cm³). The larger molecular weight of the target compound would suggest a slightly higher density. |
| Refractive Index | ~1.47 - 1.49 | Based on the refractive indices of similar ketones like cyclohexyl methyl ketone (1.4480-1.4540 @ 20°C)[4] and cyclopentyl methyl ketone (~1.444)[5]. The presence of two larger cycloalkyl groups would likely increase the refractive index. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether). | General solubility characteristics of ketones with significant hydrocarbon content. |
Synthesis and Mechanistic Considerations
The most logical and industrially scalable approach for the synthesis of Cyclohexyl(cyclopentyl)methanone is the Friedel-Crafts acylation reaction. This well-established electrophilic aromatic substitution method can be adapted for aliphatic cycloalkanes under specific conditions.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The reaction would involve the acylation of cyclopentane with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Diagram 1: Proposed Synthesis of Cyclohexyl(cyclopentyl)methanone via Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation of cyclopentane.
Experimental Protocol (Hypothetical)
Objective: To synthesize Cyclohexyl(cyclopentyl)methanone.
Materials:
-
Cyclopentane
-
Cyclohexanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous DCM at 0 °C under an inert atmosphere, add cyclohexanecarbonyl chloride dropwise.
-
After the addition is complete, add cyclopentane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure Cyclohexyl(cyclopentyl)methanone.
Spectroscopic Characterization (Predicted)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the overlapping signals of the methylene protons in the two cycloalkyl rings.
Table 3: Predicted ¹H NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~2.8 - 2.5 | Multiplet | α-protons on cyclohexyl and cyclopentyl rings | Protons adjacent to the electron-withdrawing carbonyl group will be deshielded. |
| ~1.9 - 1.1 | Multiplet | Methylene protons of cyclohexyl and cyclopentyl rings | Complex region of overlapping signals from the numerous CH₂ groups in the rings. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide a clearer picture of the carbon skeleton.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| >200 | C=O (carbonyl carbon) | The carbonyl carbon of a ketone typically appears in this downfield region.[6] |
| ~50 - 40 | α-carbons on cyclohexyl and cyclopentyl rings | Carbons directly attached to the carbonyl group. |
| ~30 - 20 | Methylene carbons of cyclohexyl and cyclopentyl rings | The remaining sp³ hybridized carbons of the rings. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong absorption of the carbonyl group.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~1710 | Strong, Sharp | C=O stretch | Characteristic absorption for an aliphatic ketone. |
| ~2930 - 2850 | Strong | C-H stretch (aliphatic) | Corresponding to the C-H bonds in the cyclohexyl and cyclopentyl rings. |
| ~1450 | Medium | CH₂ bend | Characteristic bending vibration for methylene groups. |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Table 6: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment | Rationale |
| 180 | [M]⁺ | Molecular ion peak. |
| 125 | [M - C₄H₉]⁺ | α-cleavage with loss of a butyl radical from the cyclopentyl ring. |
| 111 | [M - C₅H₉]⁺ | α-cleavage with loss of a cyclopentyl radical. |
| 97 | [C₆H₁₁CO]⁺ | Acylium ion from cleavage of the cyclopentyl group. |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation. |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation. |
Reactivity and Potential Applications
As a dicycloalkyl ketone, Cyclohexyl(cyclopentyl)methanone is expected to undergo typical ketone reactions.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and will be susceptible to attack by nucleophiles such as Grignard reagents, organolithium compounds, and hydrides.
-
Reduction: The ketone can be reduced to the corresponding secondary alcohol, Cyclohexyl(cyclopentyl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Oxidation: While ketones are generally resistant to oxidation, they can be cleaved under harsh conditions (e.g., with strong oxidizing agents at high temperatures).
-
Enolate Formation: The α-protons are acidic and can be removed by a strong base to form an enolate, which can then participate in reactions such as aldol condensations and alkylations.
Potential Applications:
-
Intermediate in Organic Synthesis: Its structure makes it a potential building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The dicycloalkyl motif can impart desirable properties such as lipophilicity and metabolic stability.
-
Polymer Chemistry: Dicycloalkyl ketones can serve as precursors for monomers used in the production of specialty polymers with high thermal stability and specific mechanical properties.[7]
-
Fragrance and Flavor Industry: While this specific ketone is not listed as a fragrance ingredient, other alkyl cyclic ketones are used in this industry.[8] Further investigation into its organoleptic properties could be warranted.
Diagram 2: Key Reactions of Cyclohexyl(cyclopentyl)methanone
Caption: Overview of key chemical transformations.
Safety and Toxicology
Specific toxicological data for Cyclohexyl(cyclopentyl)methanone is limited. However, information from related compounds and the broader class of alkyl cyclic ketones provides a general safety profile.
GHS Hazard Statements:
-
H303: May be harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
General Toxicological Profile of Alkyl Cyclic Ketones:
A comprehensive review of alkyl cyclic ketones used as fragrance ingredients concluded that they generally have low acute toxicity.[8] They are not considered to be genotoxic and have a low potential for skin sensitization in humans.[8] Mild to moderate eye irritation has been observed in animal studies.[8]
Handling and Safety Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Cyclohexyl(cyclopentyl)methanone is a dicycloalkyl ketone with potential applications in various fields of chemical synthesis. While specific experimental data for this compound is scarce, a comprehensive understanding of its properties and reactivity can be inferred from the well-established chemistry of ketones and data from structurally similar molecules. This guide provides a foundational understanding for researchers and drug development professionals, highlighting its probable synthesis, spectroscopic characteristics, reactivity, and safety considerations. Further experimental investigation is warranted to fully elucidate the properties and potential of this intriguing molecule.
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